(2-Bromo-4,6-dimethylphenoxy)acetic acid
Übersicht
Beschreibung
(2-Bromo-4,6-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Wirkmechanismus
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromo-4,6-dimethylphenoxy)acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid typically involves the bromination of 4,6-dimethylphenol followed by the reaction with chloroacetic acid. The process can be summarized as follows:
Bromination: 4,6-dimethylphenol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the phenyl ring.
Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4,6-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4,6-dimethylphenoxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4,6-dimethylphenol): A precursor in the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.
(4,6-Dimethylphenoxy)acetic acid: Lacks the bromine atom, resulting in different chemical and biological properties.
(2-Chloro-4,6-dimethylphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Biologische Aktivität
(2-Bromo-4,6-dimethylphenoxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 259.10 g/mol. This compound features a bromine atom at the 2-position of a 4,6-dimethylphenoxy group, linked to an acetic acid moiety. Its unique structure contributes to various biological activities, making it a subject of interest in both agricultural and pharmaceutical research.
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. It functions as a plant growth regulator by inhibiting specific metabolic pathways in plants, particularly affecting auxin transport. This inhibition can lead to altered growth patterns and eventual plant death, making it useful in agricultural applications for weed control.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, the compound demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating significant potency .
The mechanisms underlying its anticancer effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G1 phase and inducing apoptosis in a dose-dependent manner.
- Modulation of Signaling Pathways : It may inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the VEGF pathway, which is crucial for tumor angiogenesis .
Antioxidant Activity
This compound has shown potential antioxidant activity as well. This property is significant because antioxidants can help mitigate oxidative stress within cells, potentially reducing the risk of cancer and other diseases associated with oxidative damage .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against certain bacteria and fungi, although further research is needed to fully elucidate these properties .
Table 1: Biological Activities of this compound
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of approximately 9.24 μM. Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . -
Herbicidal Efficacy :
Another study focused on the herbicidal properties of the compound, demonstrating its effectiveness in inhibiting weed growth by disrupting auxin-mediated signaling pathways in plants. This property was particularly noted in field trials where the compound showed a high degree of selectivity for target weeds over crop species.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISIDZGSQIHSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345085 | |
Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38206-98-3 | |
Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.